molecular formula C16H18FN5O3 B2985847 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide CAS No. 941995-45-5

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide

Cat. No. B2985847
CAS RN: 941995-45-5
M. Wt: 347.35
InChI Key: KQQRUNADWJCOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of Pyrrolo[2,1-f][1,2,4]triazine, a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in targeted therapy for cancer treatment, where it targets specific proteins or enzymes that are dysregulated in cancer .


Chemical Reactions Analysis

The compound, being a part of kinase inhibitors, is likely to be involved in reactions inhibiting kinase, a type of enzyme . Further details about its specific reactions are not available.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Broad-Spectrum Antimicrobial Activity : Novel heterocycles, including benzimidazole, benzoxazole, and benzothiazole derivatives, have shown excellent broad-spectrum antimicrobial activity against bacterial strains (E. coli, S. aureus) and fungal strains (C. albicans, A. niger), suggesting potential applications in combating infections and diseases caused by these microorganisms (Padalkar et al., 2014).

  • Antibacterial Agents : Fluorine-substituted triazine derivatives have been evaluated for their antibacterial activities, indicating their potential use in the development of new antibacterial drugs (Solankee & Patel, 2004).

Anticancer Activities

  • Antiasthma Agents : Substituted imidazo[1,5-d][1,2,4]triazines were found to inhibit histamine release from human basophils, a promising indicator for the prophylactic treatment of asthma (Paul et al., 1985).

  • Lamotrigine Analogs and Antibacterial Evaluation : New lamotrigine analogs with fluorine substitution showed interesting antibacterial activity against various bacterial strains, indicating their potential application in antibacterial therapies (Alharbi & Alshammari, 2019).

  • Antitumor Activity and DNA Interaction : Triazine derivatives with 4-fluoroaniline substitution demonstrated significant antitumor activities and interacted with DNA, indicating their potential as antitumor agents (Singla et al., 2016).

Molecular Probes and Drug-DNA Interactions

  • Molecular Probes for A2A Adenosine Receptor : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives were developed as antagonists for the human A2A adenosine receptor, highlighting their utility in molecular pharmacology (Kumar et al., 2011).

properties

IUPAC Name

2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O3/c1-2-7-18-13(23)10-22-15(25)14(24)21-9-8-20(16(21)19-22)12-5-3-11(17)4-6-12/h3-6H,2,7-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQRUNADWJCOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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